Cas no 2361-34-4 (3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile)

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 4,5-dihydro-3-methyl-5-oxo-1H-Pyrazole-1-propanenitrile
- 1H-Pyrazole-1-propanenitrile,4,5-dihydro-3-methyl-5-oxo-
- 3-(3-methyl-5-oxo-4H-pyrazol-1-yl)propanenitrile
- CS-0209805
- DTXSID40178272
- BRN 0608270
- CAA36134
- 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-
- 3-Methyl-5-oxo-2-pyrazoline-1-propionitrile
- BS-27884
- 2-Cyanoethyl-3-methylpyrazolone-5
- 2361-34-4
- 3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PROPANENITRILE
- 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
-
- インチ: InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2,4-5H2,1H3
- InChIKey: KSTPDBWPPXYJBA-UHFFFAOYSA-N
- ほほえんだ: CC1CC(=O)N(CCC#N)N=1
計算された属性
- せいみつぶんしりょう: 151.07467
- どういたいしつりょう: 151.075
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 56.5Ų
じっけんとくせい
- 密度みつど: 1.2
- ふってん: 293.6°Cat760mmHg
- フラッシュポイント: 131.4°C
- 屈折率: 1.582
- PSA: 56.46
- じょうきあつ: 0.0±0.6 mmHg at 25°C
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM344872-1g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 95%+ | 1g |
$245 | 2024-07-28 | |
A2B Chem LLC | AF36930-1g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 96% | 1g |
$204.00 | 2024-04-20 | |
A2B Chem LLC | AF36930-5g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 96% | 5g |
$744.00 | 2024-04-20 | |
1PlusChem | 1P00BIWY-1g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 96% | 1g |
$211.00 | 2025-02-25 | |
TRC | M401910-500mg |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 500mg |
$ 275.00 | 2022-06-03 | ||
TRC | M401910-100mg |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 100mg |
$ 70.00 | 2022-06-03 | ||
TRC | M401910-50mg |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
1PlusChem | 1P00BIWY-5g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 96% | 5g |
$790.00 | 2025-02-25 |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrileに関する追加情報
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile: A Comprehensive Overview
The compound with CAS No. 2361-34-4, known as 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring system with a nitrile group, making it a versatile building block for various chemical transformations and applications.
The pyrazole ring system is a five-membered heterocycle containing two nitrogen atoms. In this compound, the pyrazole ring is further substituted with a methyl group at the 3-position and an oxo group at the 5-position, creating a dihydro-pyrazole structure. The nitrile group attached to the third carbon of the propane chain adds to the compound's reactivity and functional versatility. This combination of structural features makes 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile an intriguing subject for both academic research and industrial applications.
Recent studies have highlighted the potential of this compound in drug discovery. The pyrazole moiety is well-known for its ability to interact with various biological targets, such as kinases and G-protein coupled receptors (GPCRs). The presence of the nitrile group further enhances its pharmacokinetic properties, making it an attractive candidate for designing bioactive molecules. For instance, researchers have explored its role in inhibiting enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
In addition to its pharmacological applications, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yli)propanenitrile has also been studied for its role in organic synthesis. The pyrazole ring can be readily modified through various substitution reactions, enabling the construction of complex molecular architectures. For example, recent advancements in catalytic asymmetric synthesis have demonstrated how this compound can serve as a precursor for chiral building blocks, which are essential in the development of enantioselective drugs.
The synthesis of this compound typically involves a multi-step process that combines nucleophilic aromatic substitution and oxidation reactions. Researchers have optimized these steps to achieve high yields and selectivity. One notable approach involves the use of transition metal catalysts to facilitate key transformations, such as the formation of the pyrazole ring and the installation of the nitrile group.
From an environmental standpoint, understanding the degradation pathways of 3-(3-Methyl
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